

Endothal-Disodium Structure-Activity Relationship: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Endothal-disodium*

Cat. No.: B3426602

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An In-depth Examination of the Core Principles Governing the Biological Activity of Endothal and its Analogs as Protein Phosphatase Inhibitors.

Introduction

Endothal, chemically known as 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is a molecule of significant interest in both agriculture and biomedical research.^[1] While widely recognized for its use as a terrestrial and aquatic herbicide, its potent inhibitory activity against serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A), has garnered increasing attention for its potential therapeutic applications, including in oncology.^[2] ^[3] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of **endothal-disodium** and its analogs, offering researchers, scientists, and drug development professionals a detailed resource to inform further investigation and development.

The core scaffold of endothal is structurally related to cantharidin, a natural toxin known for its potent inhibition of PP1 and PP2A.^[3] This guide will delve into the key structural features of the endothal molecule that are critical for its biological activity, drawing on data from studies of endothal itself and its close structural relatives. We will present quantitative data on the inhibitory potency of various analogs, detail the experimental protocols used to generate this data, and visualize the key signaling pathways and experimental workflows.

Mechanism of Action: Inhibition of Protein Phosphatase 2A

The primary mechanism of action for endothal and its analogs is the inhibition of serine/threonine protein phosphatases, with a notable selectivity for PP2A over other phosphatases like PP1.^{[2][3]} PP2A is a crucial enzyme that regulates a multitude of cellular processes, including signal transduction, cell cycle progression, and apoptosis, by dephosphorylating key protein substrates. By inhibiting PP2A, endothal disrupts these fundamental cellular functions, leading to downstream effects such as cell cycle arrest and programmed cell death. This inhibitory action is the basis for both its herbicidal properties and its potential as an anti-cancer agent. The anticancer agent LB-100, for instance, is a prodrug that hydrolyzes in the body to form endothal, which is then responsible for the observed PP2A inhibition and pharmacological activity.^[2]

The 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid core of endothal is the key pharmacophore responsible for this inhibitory activity. The two carboxylic acid groups are thought to chelate the metal ions in the active site of the phosphatase, effectively blocking substrate access and inactivating the enzyme.^[3]

Structure-Activity Relationship (SAR) Studies

The biological activity of endothal analogs is highly dependent on the specific stereochemistry and substitutions on the core 7-oxabicyclo[2.2.1]heptane scaffold. While extensive SAR studies on a wide range of endothal analogs are not abundantly available in the public domain, valuable insights can be gleaned from studies on the closely related norcantharidin analogs and a limited number of endothal derivatives.

Key Structural Features for Activity:

- The 7-Oxabicyclo[2.2.1]heptane Core: This rigid bicyclic structure is essential for orienting the functional groups in the correct conformation to bind to the active site of the protein phosphatase.
- The Dicarboxylic Acid Moiety: The two carboxylic acid groups are critical for activity, likely through their interaction with the catalytic center of the phosphatase. The relative stereochemistry of these groups influences potency.

- Substitutions on the Bicyclic Ring: Modifications to the carbon skeleton of the bicyclic system can significantly impact activity. For example, the presence and nature of substituents can affect the molecule's lipophilicity, cell permeability, and binding affinity.

Quantitative SAR Data

The following table summarizes the available quantitative data for endothal and its analogs as protein phosphatase inhibitors. It is important to note that direct comparisons of IC50 values between different studies should be made with caution due to variations in experimental conditions.

Compound	Target	IC50 (μM)	Reference
Endothal	PP2A	0.095	[2]
LB-100 (hydrolyzes to Endothal)	PP2A	0.59 (apparent, after heating)	[2]
Endothal thioanhydride	PP1/PP2A	Potent inhibitor (in vivo)	[4]
Compound 28a (Endothal derivative)	PP5	0.9	[5]
Compound 28a (Endothal derivative)	PP2A	33.8	[5]

Experimental Protocols

A fundamental technique for assessing the inhibitory activity of endothal analogs is the protein phosphatase inhibition assay. The Malachite Green Phosphatase Assay is a common and reliable colorimetric method for this purpose.

Malachite Green Protein Phosphatase Inhibition Assay

Principle: This assay measures the amount of free phosphate released from a substrate (e.g., a phosphopeptide) by the action of a protein phosphatase. The released phosphate forms a colored complex with malachite green and molybdate, and the intensity of the color is

proportional to the phosphatase activity. The inhibitory effect of a compound is determined by measuring the reduction in color formation in its presence.

Materials:

- Purified Protein Phosphatase (e.g., PP2A)
- Phosphopeptide substrate
- Malachite Green Reagent
- Ammonium Molybdate Solution
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare Reagents:
 - Prepare a stock solution of the phosphopeptide substrate in the assay buffer.
 - Prepare serial dilutions of the endothal analog to be tested in the assay buffer.
 - Prepare the Malachite Green working solution by mixing the Malachite Green Reagent and Ammonium Molybdate Solution according to the manufacturer's instructions.
- Assay Setup:
 - In a 96-well microplate, add the following to each well:
 - Assay Buffer
 - Endothal analog solution (at various concentrations) or vehicle control
 - Purified Protein Phosphatase solution

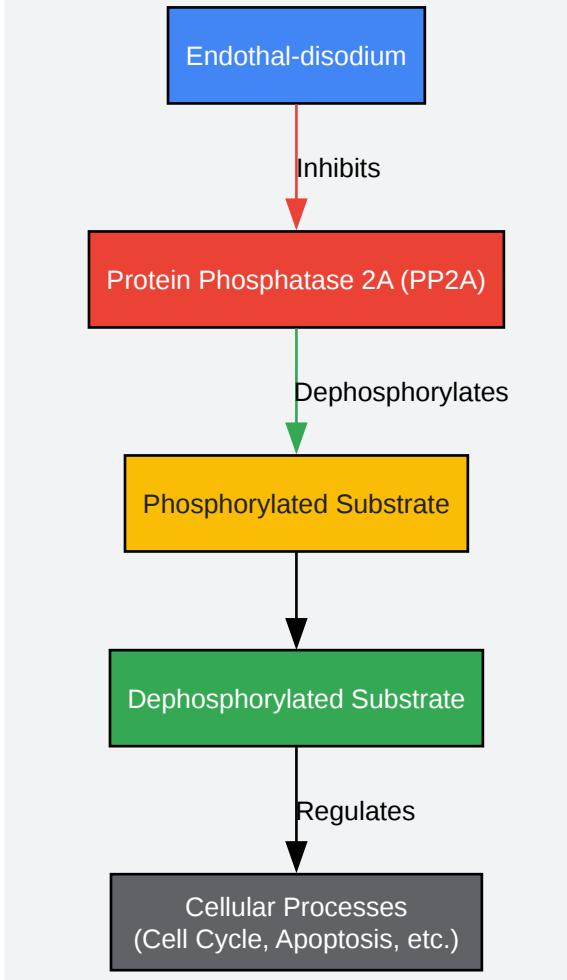
- Pre-incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.
- Initiate Reaction:
 - Add the phosphopeptide substrate solution to each well to start the reaction.
 - Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.
- Stop Reaction and Develop Color:
 - Add the Malachite Green working solution to each well to stop the reaction and initiate color development.
 - Incubate at room temperature for 15-20 minutes.
- Measure Absorbance:
 - Read the absorbance of each well at a wavelength of 620-650 nm using a microplate reader.
- Data Analysis:
 - Subtract the absorbance of the blank (no enzyme) from all readings.
 - Calculate the percentage of inhibition for each concentration of the endothal analog compared to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

Visualizations

Signaling Pathway

Endothal-disodium Signaling Pathway

Endothal-disodium Signaling Pathway

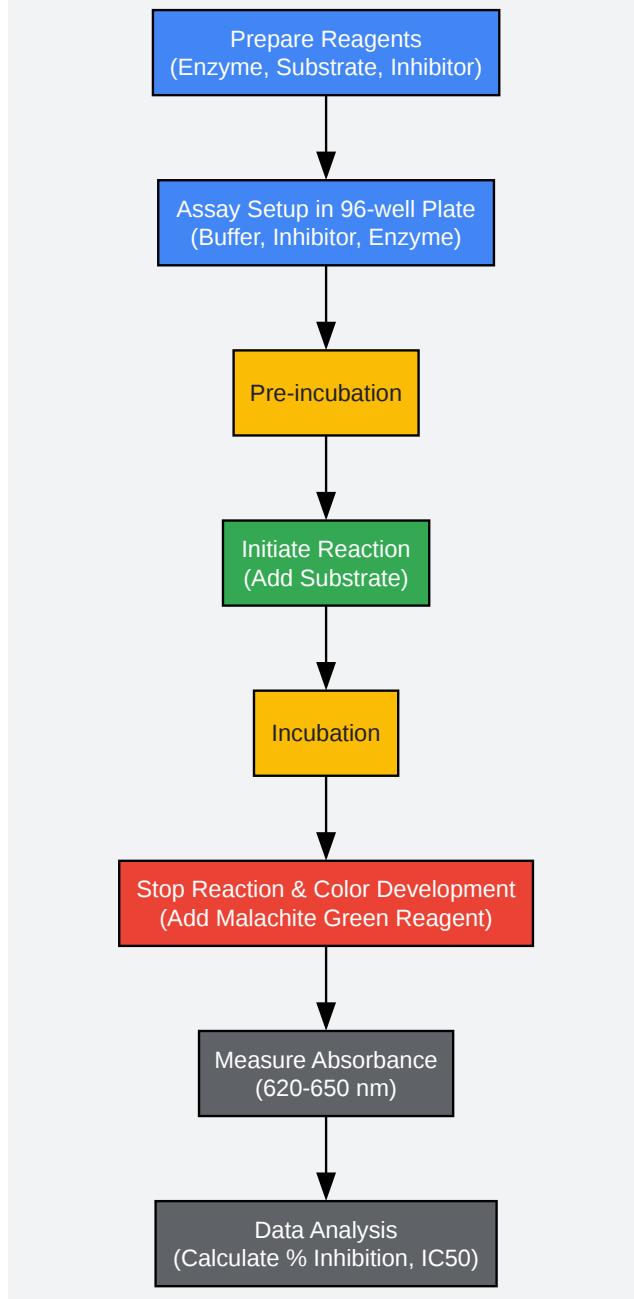
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Caption: Inhibition of PP2A by **Endothal-disodium**.

Experimental Workflow

Protein Phosphatase Inhibition Assay Workflow

Protein Phosphatase Inhibition Assay Workflow

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Caption: Workflow for the Malachite Green Assay.

Conclusion

The 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid scaffold of **endothal-disodium** represents a potent and valuable pharmacophore for the inhibition of protein phosphatase 2A. The structure-activity relationships, while not exhaustively explored for a wide range of endothal analogs, indicate the critical importance of the bicyclic core and the dicarboxylic acid functionality for potent inhibitory activity. The insights gained from related cantharidin and norcantharidin analogs provide a strong foundation for the rational design of novel endothal-based inhibitors with improved potency, selectivity, and therapeutic potential. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of drug discovery, chemical biology, and agricultural science, facilitating further exploration of this promising class of compounds.

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